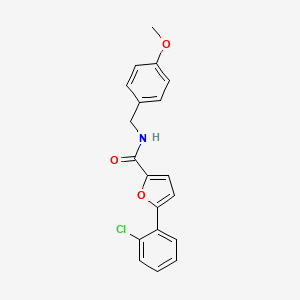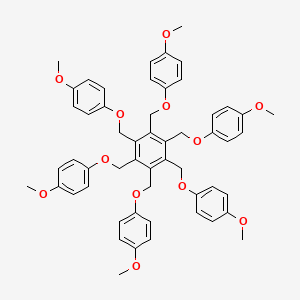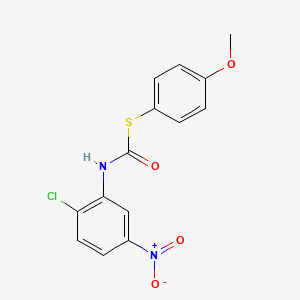![molecular formula C13H14Cl5N3OS B11945097 2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11945097.png)
2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2,2-TRICHLORO-1-(3-(2,4-DICHLORO-PHENYL)-THIOUREIDO)-ETHYL)-ISOBUTYRAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a thiourea group, making it a subject of interest in chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-TRICHLORO-1-(3-(2,4-DICHLORO-PHENYL)-THIOUREIDO)-ETHYL)-ISOBUTYRAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenyl isothiocyanate with 2,2,2-trichloroethylamine under controlled conditions to form the thiourea derivative. This intermediate is then reacted with isobutyryl chloride to yield the final product. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the reactions, and advanced purification techniques such as crystallization and chromatography are used to isolate the final product .
化学反应分析
Types of Reactions
N-(2,2,2-TRICHLORO-1-(3-(2,4-DICHLORO-PHENYL)-THIOUREIDO)-ETHYL)-ISOBUTYRAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
N-(2,2,2-TRICHLORO-1-(3-(2,4-DICHLORO-PHENYL)-THIOUREIDO)-ETHYL)-ISOBUTYRAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2,2,2-TRICHLORO-1-(3-(2,4-DICHLORO-PHENYL)-THIOUREIDO)-ETHYL)-ISOBUTYRAMIDE involves its interaction with specific molecular targets and pathways. The compound’s thiourea group can form strong interactions with metal ions and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological processes, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 2,4-Dichlorophenyl isothiocyanate
- 2,2,2-Trichloroethylamine
- Isobutyryl chloride
Uniqueness
N-(2,2,2-TRICHLORO-1-(3-(2,4-DICHLORO-PHENYL)-THIOUREIDO)-ETHYL)-ISOBUTYRAMIDE is unique due to its combination of multiple chlorine atoms and a thiourea group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
属性
分子式 |
C13H14Cl5N3OS |
|---|---|
分子量 |
437.6 g/mol |
IUPAC 名称 |
2-methyl-N-[2,2,2-trichloro-1-[(2,4-dichlorophenyl)carbamothioylamino]ethyl]propanamide |
InChI |
InChI=1S/C13H14Cl5N3OS/c1-6(2)10(22)20-11(13(16,17)18)21-12(23)19-9-4-3-7(14)5-8(9)15/h3-6,11H,1-2H3,(H,20,22)(H2,19,21,23) |
InChI 键 |
MGJIKKLPQUBKLN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C=C(C=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11945021.png)

![Cycloocta[b]naphthalene](/img/structure/B11945028.png)




![2-[3-(Decahydro-2-naphthyl)propyl]-3-hydroxy-1,4-naphthoquinone](/img/structure/B11945051.png)
![2-Methoxy-6-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B11945057.png)





